

# Initial Safety and Toxicity Profile of SS-208: A Technical Overview

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This technical guide provides a comprehensive summary of the initial safety and toxicity data for the investigational compound **SS-208**. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of **SS-208**.

## **Introduction to SS-208**

**SS-208** is a novel small molecule inhibitor of the tyrosine kinase receptor, a key signaling node implicated in various proliferative diseases. This document outlines the foundational non-clinical safety studies conducted to support a first-in-human (FIH) clinical trial. The studies were designed to identify potential target organs for toxicity, establish a safe starting dose for human trials, and to be in compliance with Good Laboratory Practice (GLP) regulations.[1][2]

## **Data Summary**

The following tables summarize the quantitative data from the initial safety and toxicity assessment of **SS-208**.

Table 1: Single-Dose Toxicity of SS-208 in Rodent and Non-Rodent Species



Species	Route of Administration	MTD (mg/kg)	LD50 (mg/kg)	Key Observations
Sprague-Dawley Rat	Oral (gavage)	1000	>2000	Mild sedation at doses ≥ 1000 mg/kg, reversible within 24 hours.
Beagle Dog	Oral (capsule)	500	>1000	Emesis observed at doses ≥ 750 mg/kg. No other significant clinical signs.

MTD: Maximum Tolerated Dose; LD50: Lethal Dose, 50%

Table 2: Repeat-Dose Toxicity of **SS-208** (28-Day Study)



Species	Route of Administration	NOAEL (mg/kg/day)	Key Target Organs of Toxicity	Key Findings
Sprague-Dawley Rat	Oral (gavage)	50	Liver, Kidney	Reversible, dose-dependent increases in liver enzymes (ALT, AST) and mild renal tubular degeneration at doses > 50 mg/kg/day.
Beagle Dog	Oral (capsule)	30	Gastrointestinal Tract, Liver	Dose-dependent gastrointestinal disturbances (emesis, diarrhea) and slight elevation in alkaline phosphatase (ALP) at doses > 30 mg/kg/day.

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Safety Pharmacology Core Battery Assessment of SS-208



System	Assay	Species	Key Findings
Central Nervous System	Modified Irwin Test	Sprague-Dawley Rat	No adverse effects on neurobehavioral parameters up to 1000 mg/kg.
Cardiovascular System	hERG in vitro assay	CHO cells	IC <sub>50</sub> > 30 μM, indicating low potential for QT prolongation.
Telemetry	Beagle Dog	No significant effects on blood pressure, heart rate, or ECG parameters up to 100 mg/kg.	
Respiratory System	Whole-body plethysmography	Sprague-Dawley Rat	No adverse effects on respiratory rate or tidal volume up to 1000 mg/kg.

hERG: human Ether-a-go-go-Related Gene; IC50: Half maximal inhibitory concentration

Table 4: Genotoxicity Profile of SS-208

Assay	Test System	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	Negative
In vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	Negative
In vivo Micronucleus	Rat Bone Marrow	Negative

## **Experimental Protocols**



Detailed methodologies for the key safety and toxicity studies are provided below.

- 3.1. Repeat-Dose Toxicity Study (28-Day)
- Test System: Sprague-Dawley rats and Beagle dogs were chosen as the rodent and nonrodent species, respectively.[3]
- Group Size: Each dose group consisted of 10 male and 10 female rats, and 4 male and 4 female dogs.
- Dosing: SS-208 was administered daily via oral gavage to rats and in gelatin capsules to dogs for 28 consecutive days. Dose levels were determined based on prior dose rangefinding studies. A control group received the vehicle only.
- Observations: Clinical signs, body weight, and food consumption were monitored daily.
- Clinical Pathology: Blood and urine samples were collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
- Anatomic Pathology: At the end of the 28-day dosing period, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.
- 3.2. Safety Pharmacology Cardiovascular Assessment (Telemetry in Dogs)
- Test System: Male and female Beagle dogs were surgically implanted with telemetry transmitters for the continuous monitoring of cardiovascular parameters.
- Dosing: A crossover design was used, where each dog received a single oral dose of vehicle control and **SS-208** at three different dose levels, with a washout period between each dose.
- Data Collection: Blood pressure, heart rate, and electrocardiogram (ECG) were continuously recorded from 2 hours pre-dose to 24 hours post-dose.
- Analysis: The collected data were analyzed for any significant changes from baseline and compared to the vehicle control group.
- 3.3. Genotoxicity Bacterial Reverse Mutation Assay (Ames Test)



- Test System: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations were used to detect point mutations (base substitutions and frameshifts).
- Methodology: The tester strains were exposed to SS-208 at a range of concentrations, both
  with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in
  the absence of a specific amino acid) was counted and compared to the negative control. A
  substance is considered mutagenic if it causes a dose-dependent increase in the number of
  revertant colonies.

### **Visualizations**

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Caption: Workflow of a 28-Day Repeat-Dose Toxicity Study.

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## References

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